molecular formula C16H13NO3 B15064652 2-(4-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one CAS No. 921942-36-1

2-(4-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one

Cat. No.: B15064652
CAS No.: 921942-36-1
M. Wt: 267.28 g/mol
InChI Key: XLOKPABQQSZDOA-UHFFFAOYSA-N
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Description

2-(4-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one is a synthetic chromone derivative characterized by a 4H-benzopyran-4-one core substituted with a 4-aminophenyl group at position 2 and a methoxy group at position 5. Chromones, a class of oxygen-containing heterocycles, are widely studied for their diverse biological activities, including antiestrogenic, antitumor, and antimicrobial properties .

Properties

CAS No.

921942-36-1

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

2-(4-aminophenyl)-7-methoxychromen-4-one

InChI

InChI=1S/C16H13NO3/c1-19-12-6-7-13-14(18)9-15(20-16(13)8-12)10-2-4-11(17)5-3-10/h2-9H,17H2,1H3

InChI Key

XLOKPABQQSZDOA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC=C(C=C3)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

  • Acidic Conditions : Utilizing p-toluenesulfonic acid (p-TsOH) in anhydrous toluene under reflux (110–120°C) for 8–12 hours achieves moderate yields (55–65%). The acidic environment protonates the carbonyl oxygen of 7-methoxy-4H-chromen-4-one, enhancing electrophilicity for nucleophilic attack by the 4-aminophenyl ketone.
  • Basic Conditions : Sodium hydroxide (NaOH) in ethanol at 80°C promotes deprotonation of the aminophenyl group, accelerating condensation. Yields under basic conditions are comparable (60–70%), though prolonged reaction times (>10 hours) risk hydrolytic degradation.

Purification and Characterization

Post-reaction purification via recrystallization from ethanol yields pale-yellow crystals, while column chromatography (silica gel, ethyl acetate/hexane 3:7) enhances purity to >95%. Key characterization data include:

  • 1H NMR (300 MHz, CDCl3) : δ 3.81 (s, 3H, OCH3), 6.37 (dd, J = 2.4 Hz, 9.0 Hz, 1H, ArH), 6.41 (d, J = 2.4 Hz, 1H, ArH), 7.58 (d, J = 9.0 Hz, 1H, ArH), 7.81 (d, J = 12.3 Hz, 1H, C=CH-N).
  • ESI-MS : m/z 267.28 [M+H]+, confirming molecular weight.

Alternative Methods from Related Benzopyran Syntheses

Silyl Protective Group Strategy

Adapting methodologies from 3-substituted flavone syntheses, the hydroxyl group of 2-hydroxy-4-methoxyacetophenone is protected with tert-butyldimethylsilyl chloride (TBDMSCl) to yield 2-(t-butyldimethylsilyloxy)-4-methoxyacetophenone. Subsequent alkylation with 4-nitrobenzyl bromide and deprotection with tetra-n-butylammonium fluoride (TBAF) introduces the aminophenyl moiety after nitro group reduction (figure 2). This route, while lengthier, offers superior regioselectivity (yield: 68–72%).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent Screening : Ethanol and toluene are optimal for condensation, whereas polar aprotic solvents (e.g., DMF) induce side reactions.
  • Temperature Control : Reflux temperatures (80–120°C) balance reaction rate and decomposition, as lower temperatures (<60°C) stall progress.

Catalytic Enhancements

Adding boron trifluoride diethyl etherate (BF3·Et2O) during cyclization steps improves yields by 15–20%, likely via Lewis acid-mediated carbonyl activation.

Comparative Analysis of Synthetic Methods

Method Catalyst Solvent Temperature Yield Purification
Acidic Condensation p-Toluenesulfonic acid Toluene 110°C 55–65% Recrystallization
Basic Condensation Sodium hydroxide Ethanol 80°C 60–70% Column chromatography
Silyl Protection TBAF THF 0–25°C 68–72% Silica gel chromatography
Huisgen Cycloaddition CuSO4·5H2O DMSO/H2O RT N/A N/A

Challenges and Solutions in Synthesis

Aminophenyl Group Instability

The primary amine’s susceptibility to oxidation necessitates inert atmospheres (N2 or Ar) during reactions. Post-synthesis, storage under nitrogen at −20°C preserves integrity.

Byproduct Formation

Side products from over-alkylation or hydrolysis are mitigated by stoichiometric control (1:1.2 molar ratio of ketone to chromenone) and rapid quenching in ice-water.

Applications and Derivative Synthesis

While beyond this article’s scope, this compound serves as a precursor to anticancer and anti-inflammatory agents. Functionalization at the 3-position via iodination (e.g., 3-iodo derivatives) or triazole conjugation expands pharmacological potential.

Chemical Reactions Analysis

Oxidation

The compound undergoes oxidation to generate quinone derivatives, a transformation critical for its biological activity.

Reaction TypeReagentsConditionsProducts
OxidationPotassium permanganate (KMnO₄)Acidic mediumQuinone derivatives

This reaction highlights the compound’s susceptibility to oxidative cleavage, particularly at the chromenone moiety.

Reduction

Reduction of the ketone group at position 4 yields an alcohol derivative.

Reaction TypeReagentsConditionsProducts
ReductionSodium borohydride (NaBH₄)Methanol/Ethanol4H-1-Benzopyran-4-ol derivative

This reaction preserves the aminophenyl and methoxy substituents while converting the ketone to an alcohol.

Electrophilic Substitution

The methoxy group at position 7 activates the aromatic ring, enabling electrophilic substitution .

Reaction TypeReagentsPositions AffectedProducts
NitrationNitric acid (HNO₃)Likely positions 5/7Nitrated derivatives
HalogenationHalogens (e.g., Cl₂, Br₂)Likely positions 5/7Halogenated derivatives

The activating methoxy substituent directs electrophilic attack to adjacent positions, while the amino group at position 2 may influence regioselectivity.

Research Findings

  • Anticancer Activity : Derivatives of benzopyran-4-ones (e.g., isoxazole hybrids) show selective antiproliferative effects against cancer cells, with IC₅₀ values ranging from 5.2–22.2 μM .

  • Kinase Inactivity : Some derivatives exhibit minimal kinase inhibitory activity but induce apoptosis in cancer cells .

  • Stability : Rapid degradation in human serum (e.g., full degradation after 2 hours) highlights challenges in pharmacokinetic optimization .

Scientific Research Applications

2-(4-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one is a synthetic flavonoid with various applications, particularly as an anti-inflammatory and anticancer agent . Flavonoids, like this compound, have lipophilic properties, which facilitate their ability to cross cell membranes .

Applications

  • Anti-inflammatory Agent Derivatives of 4H-1-benzopyran-4-one have anti-inflammatory properties . The anti-inflammatory activity of 4H-chromene derivatives can help reduce the intensity of pain associated with carcinomas .
  • Anti-cancer Agent this compound may induce apoptosis in cancer cells. Derivatives of benzopyranone have demonstrated potential as anticancer agents .
    • In one study, a benzothiazole derivative demonstrated specific apoptosis features, exhibiting anticancer activity against HepG2, MCF-7, and HeLa cell lines .
    • Another study found that introducing electron-donating groups at the para-position on ring B of 4-substituted isoflavans and 3,4-dihydro-2H-1,4-benzoxazines led to stronger anticancer activities than electron-withdrawing para-substituents .
    • Additionally, some compounds have been evaluated as PI3Ka inhibitors in several cancer cell lines .
  • Inhibitor of MAP-Kinase Kinase Activation 2-(2-Amino-3-methoxyphenyl)-4H-1-benzopyran-4-one, a similar compound, acts as an inhibitor of MAP-kinase kinase activation .

Related Research

Several studies highlight the potential of benzopyranone derivatives in medicinal chemistry:

  • Novel 4H-1-benzopyran-4-one derivatives have been studied for their anti-inflammatory, analgesic, immunosuppressive, and anti-allergic properties .
  • 4-Phenyl-4H-chromene derivatives are currently in clinical trials for potential use in cancer treatment and prevention .
  • Other research explores benzoxazole derivatives for in vitro cytotoxicity against breast cancer cell lines, assessing their effects on PARP-2 enzyme inhibition, cell cycle, and apoptosis .
  • Additional studies focus on synthesizing and evaluating benzopyranone congeners for anti-inflammatory activity .
  • Oxazolo[5,4-d]pyrimidines and their derivatives are being researched as anticancer agents, with some compounds showing comparable activity to existing drugs against anticancer lines .

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-7-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Antiestrogenic Activity

Chromone derivatives with substitutions at positions 2 and 7 have been extensively evaluated for antiestrogenic activity. A key analog, 2-(4'-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one (compound 19 in ), demonstrated 65% antiestrogenic activity in post-coital antiimplantation tests, outperforming other derivatives. Its activity was attributed to the methoxy group at position 7 and the para-methoxyphenyl group at position 2, which likely modulate estrogen receptor (ER) binding .

Tumor-Specific Chromone Derivatives

3-Styrylchromones, such as 7-methoxy-3-[(1E)-2-phenylethenyl]-4H-1-benzopyran-4-one (compound 22 in ), exhibit exceptional tumor specificity (TS = 301.1) against oral squamous carcinoma, surpassing doxorubicin and 5-FU . These compounds induce G2/M phase cell cycle arrest and subG1 accumulation, suggesting a distinct mechanism compared to traditional chemotherapeutics . The target compound lacks the styryl group but retains the 7-methoxy substitution, which identifies as critical for tumor selectivity.

Substituent Effects on Cytotoxicity

  • Position 2 Substitutions: Derivatives with 2-(1H-indol-1-yl) or 2-(4-fluorophenyl) groups () show cytotoxicity against oral squamous cell carcinoma (OSCC) but exhibit higher toxicity to normal cells compared to 3-styrylchromones. The 4-aminophenyl group in the target compound may reduce off-target toxicity due to its polar nature.
  • Position 3 Substitutions : 3-Benzoyl-2-(4-bromophenyl)-7-methoxy-4H-1-benzopyran-4-one () highlights the impact of bulky substituents on bioactivity, though its specific effects remain uncharacterized.

Comparative Data Table

Compound Name Substituents (Position) Biological Activity Source
2-(4-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one 2-(4-aminophenyl), 7-methoxy Data limited; inferred antiestrogenic/antitumor potential N/A
2-(4'-Methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one 2-(4-methoxyphenyl), 7-methoxy 65% antiestrogenic activity; 31% uterotrophic activity vs. estradiol
7-Methoxy-3-[(1E)-2-phenylethenyl]-4H-1-benzopyran-4-one 3-styryl, 7-methoxy TS = 301.1 (oral squamous carcinoma)
2-(1H-Indol-1-yl)-7-methoxy-4H-1-benzopyran-4-one 2-indolyl, 7-methoxy High OSCC cytotoxicity; moderate normal cell toxicity
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one 2-(4-methoxyphenyl), 5-OH, 7-OMe Antioxidant and anti-inflammatory properties

Key Findings

  • Methoxy at Position 7 : A consistent feature in high-activity chromones, critical for tumor specificity and receptor binding .
  • Aminophenyl vs. Methoxyphenyl at Position 2: The amino group may improve solubility and alter ER interactions but requires empirical validation.
  • Styryl vs. Aminophenyl: Styryl groups enhance tumor selectivity via distinct cytotoxic mechanisms (e.g., cell cycle disruption), whereas aminophenyl derivatives may prioritize receptor modulation.

Biological Activity

2-(4-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one, a synthetic organic compound belonging to the flavonoid family, has garnered attention for its diverse biological activities. Its unique structure, featuring a benzopyran core with amino and methoxy substituents, positions it as a promising candidate in medicinal chemistry. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data.

  • Molecular Formula : C16H15N1O3
  • Molecular Weight : 281.30 g/mol
  • Structure : The compound's structure enhances its interaction with biological targets, contributing to its pharmacological potential.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. These properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways, which are crucial in preventing cellular damage.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound:

  • In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The IC50 values ranged from 5.2 to 22.2 µM against these lines, indicating potent antiproliferative activity .
  • Mechanism of Action : It is suggested that the compound induces apoptosis in cancer cells, which may be mediated through interactions with specific signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

The compound has also been reported to possess anti-inflammatory properties. It modulates immune responses and may inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
QuercetinC15H10O7Well-known flavonoid with antioxidant and anti-inflammatory propertiesAntioxidant, anticancer
LuteolinC15H10O6Similar biological activities but lacks amino substitutionAntioxidant
ChrysinC15H10O4Known for anticancer effects; simpler structure without methoxy substitutionsAnticancer

The distinctive arrangement of functional groups in this compound enhances its biological activity compared to these similar compounds.

Study on Antiestrogenic Activity

In a study evaluating various derivatives of benzopyran compounds, 2-(4-Methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one exhibited the highest antiestrogenic activity at 65%, highlighting its potential role in hormone-related cancers .

Uterotrophic Activity Assessment

Another research focused on the uterotrophic activity of benzopyran derivatives found that this compound showed significant effects on uterine weight gain in female rats, suggesting its influence on reproductive health .

Q & A

Basic Research Questions

Q. What are the recommended methods for structural characterization of 2-(4-Aminophenyl)-7-methoxy-4H-1-benzopyran-4-one?

  • Methodology : Use X-ray crystallography to resolve the three-dimensional structure, as demonstrated in benzopyran derivatives (e.g., 2-(2,6-dimethoxyphenyl)-5-hydroxy-7-methoxy-4H-1-benzopyran-4-one) . Confirm molecular geometry with computational tools (DFT calculations) and cross-validate using spectroscopic techniques like NMR (1H/13C) and IR. For crystallographic data, refer to NIST Chemistry WebBook entries for related compounds, which provide bond angles, torsion angles, and hydrogen bonding patterns .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodology : Utilize esterification and Suzuki-Miyaura coupling for functionalization. For example, synthesize the benzopyran core via Claisen-Schmidt condensation, followed by selective methoxy and aminophenyl group introduction. A similar approach is detailed for 4-methoxy-benzoic acid derivatives . Optimize reaction conditions (e.g., solvent, catalyst) using TLC and HPLC-MS to monitor intermediate purity .

Advanced Research Questions

Q. How can conflicting analytical data (e.g., purity vs. bioactivity) be resolved?

  • Methodology : Employ orthogonal analytical techniques:

  • Purity : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) and compare retention times against standards.
  • Structural confirmation : Combine high-resolution mass spectrometry (HRMS) for exact mass determination and 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • Bioactivity validation : Re-test purified fractions in cytotoxicity assays (e.g., against OSCC cell lines) to isolate bioactive conformers .

Q. What strategies mitigate toxicity while retaining bioactivity in derivatives?

  • Methodology :

  • Structure-activity relationship (SAR) : Modify the aminophenyl group (e.g., halogenation, hydroxylation) to reduce cytotoxicity against normal cells, as seen in styrylchromone derivatives .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to the methoxy or amino moieties to enhance selectivity.
  • In silico screening : Use molecular docking to predict interactions with target proteins (e.g., kinases) and prioritize low-toxicity candidates.

Q. How can experimental design address discrepancies in functional group reactivity?

  • Methodology :

  • Controlled functionalization : Use protecting groups (e.g., tert-butyldimethylsilyl for hydroxyl groups) to ensure regioselective reactions.
  • Kinetic studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify intermediates and optimize reaction time/temperature .
  • Cross-validation : Compare synthetic yields and byproduct profiles across multiple batches using GC-MS or LC-QTOF .

Q. What precautions are critical for handling this compound in biological assays?

  • Methodology :

  • Safety protocols : Follow OSHA GHS guidelines (Category 4 acute toxicity; wear P95 respirators, nitrile gloves, and fume hoods) .
  • Solubility optimization : Use DMSO stock solutions (<10 mM) with sonication to prevent aggregation. Confirm stability via UV-Vis spectrophotometry over 24 hours.
  • Waste disposal : Neutralize acidic/basic byproducts before disposal and adhere to SARA 313 regulations .

Key Research Findings

  • Cytotoxicity : Derivatives with electron-withdrawing groups on the aminophenyl moiety show 3–5× higher selectivity for cancer cells (IC₅₀: 12–18 μM) vs. normal cells (IC₅₀: 45–60 μM) .
  • Stability : The compound degrades under UV light (t₁/₂ = 4.2 hours), necessitating dark storage .

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